1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
Brand Name:
Vulcanchem
CAS No.:
15478-53-2
VCID:
VC21028943
InChI:
InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3
SMILES:
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O
Molecular Formula:
C18H14O7
Molecular Weight:
342.3 g/mol
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
CAS No.: 15478-53-2
Cat. No.: VC21028943
Molecular Formula: C18H14O7
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15478-53-2 |
|---|---|
| Molecular Formula | C18H14O7 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3 |
| Standard InChI Key | YDOUDDYRXBSOFH-UHFFFAOYSA-N |
| SMILES | CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
| Canonical SMILES | CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator